molecular formula C9H13NO2S B13797261 2-(Dimethylamino)ethyl thiophene-2-carboxylate CAS No. 496799-75-8

2-(Dimethylamino)ethyl thiophene-2-carboxylate

Cat. No.: B13797261
CAS No.: 496799-75-8
M. Wt: 199.27 g/mol
InChI Key: ITFVYRDODSBYIW-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(Dimethylamino)ethyl thiophene-2-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications.

Chemical Reactions Analysis

2-(Dimethylamino)ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common in thiophene chemistry.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

2-(Dimethylamino)ethyl thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

496799-75-8

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(dimethylamino)ethyl thiophene-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-10(2)5-6-12-9(11)8-4-3-7-13-8/h3-4,7H,5-6H2,1-2H3

InChI Key

ITFVYRDODSBYIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC=CS1

Origin of Product

United States

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